molecular formula C10H16OS2 B14568165 2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one CAS No. 61539-01-3

2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one

Cat. No.: B14568165
CAS No.: 61539-01-3
M. Wt: 216.4 g/mol
InChI Key: YYSLPUNNAIYZDW-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one is a chemical compound with the molecular formula C10H16OS2 It is characterized by the presence of a cycloheptanone ring substituted with a bis(methylsulfanyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one typically involves the reaction of cycloheptanone with a suitable methylsulfanyl reagent under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cycloheptanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The bis(methylsulfanyl) groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The cycloheptanone ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(methylsulfanyl)methylidene]-3-methylcyclopentan-1-one
  • 2-[Bis(methylsulfanyl)methylene]-1-indanone

Uniqueness

2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one is unique due to its seven-membered ring structure, which is less common compared to five- or six-membered rings. This structural feature can impart different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

61539-01-3

Molecular Formula

C10H16OS2

Molecular Weight

216.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]cycloheptan-1-one

InChI

InChI=1S/C10H16OS2/c1-12-10(13-2)8-6-4-3-5-7-9(8)11/h3-7H2,1-2H3

InChI Key

YYSLPUNNAIYZDW-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCCCCC1=O)SC

Origin of Product

United States

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